

Spectroscopic and Biological Profile of Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-(rhamnosyloxy)benzylcarbamate</i>
Cat. No.:	B1164476

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and biological significance of **Ethyl 4-(rhamnosyloxy)benzylcarbamate**, a natural product isolated from *Moringa oleifera*. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Ethyl 4-(rhamnosyloxy)benzylcarbamate is a glycosidic carbamate with the molecular formula $C_{16}H_{23}NO_7$ and a molecular weight of 341.36 g/mol .^[1] The structure, as confirmed by its IUPAC name ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate, consists of a benzylcarbamate moiety linked to a rhamnose sugar unit.^[1]

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₃ NO ₇	PubChem[1]
Molecular Weight	341.36 g/mol	PubChem[1]
IUPAC Name	ethyl N-[[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]methyl]carbamate	PubChem[1]
CAS Number	208346-80-9	BOC Sciences[2]

Spectroscopic Data

While a complete, published dataset for **Ethyl 4-(rhamnosyloxy)benzylcarbamate** is not readily available, data for the closely related thiocarbamate analogue, Niaziminic (O-ethyl-4-[α -L-rhamnosyloxy]thiocarbamate), provides a strong basis for spectral assignment. The key difference is the substitution of the carbonyl (C=O) group in the carbamate with a thiocarbonyl (C=S) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the ¹H and ¹³C NMR chemical shift assignments for the rhamnosyloxyphenylmethyl core, based on the data reported for Niaziminic. The assignments for the ethyl carbamate moiety are predicted based on standard chemical shift ranges.

Table 1: ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2', H-6'	~7.2-7.4	d
H-3', H-5'	~6.9-7.1	d
H-1"	~5.3	d
H-2"	~4.0	m
H-3"	~3.7	m
H-4"	~3.3	m
H-5"	~3.8	m
H-6" (CH ₃)	~1.2	d
-CH ₂ -N	~4.2	d
-O-CH ₂ -CH ₃	~4.1	q
-O-CH ₂ -CH ₃	~1.2	t
-NH-	~5.0	br s

Table 2: ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1'	~156
C-2', C-6'	~128
C-3', C-5'	~116
C-4'	~130
C=O	~157
-CH ₂ -N	~45
C-1"	~98
C-2"	~70
C-3"	~71
C-4"	~72
C-5"	~69
C-6" (CH ₃)	~18
-O-CH ₂ -CH ₃	~61
-O-CH ₂ -CH ₃	~15

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for **Ethyl 4-(rhamnosyloxy)benzylcarbamate** are based on its functional groups.

Table 3: IR Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (hydroxyls)	3500-3200	Strong, Broad
N-H (carbamate)	3400-3200	Medium
C-H (aromatic)	3100-3000	Medium
C-H (aliphatic)	3000-2850	Medium
C=O (carbamate)	1725-1700	Strong
C=C (aromatic)	1600-1450	Medium
C-O (ether, alcohol)	1260-1000	Strong

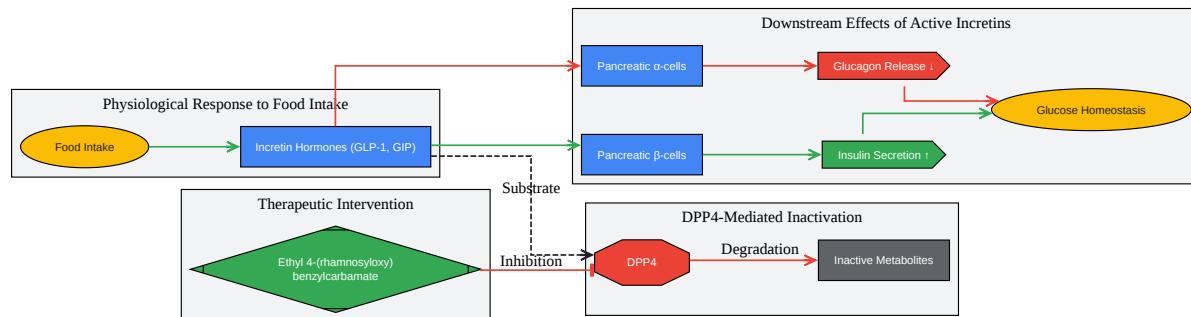
Mass Spectrometry (MS)

The expected mass spectrum would show a molecular ion peak $[M]^+$ or a protonated molecule $[M+H]^+$ at m/z 342 or 343, respectively.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
341	$[M]^+$
195	$[M - \text{rhamnose} + \text{H}]^+$
178	$[\text{4-(rhamnosyloxy)benzyl}]^+$
149	$[\text{rhamnose} - \text{H}_2\text{O} + \text{H}]^+$
121	$[\text{C}_8\text{H}_9\text{O}]^+$ (benzyl fragment)

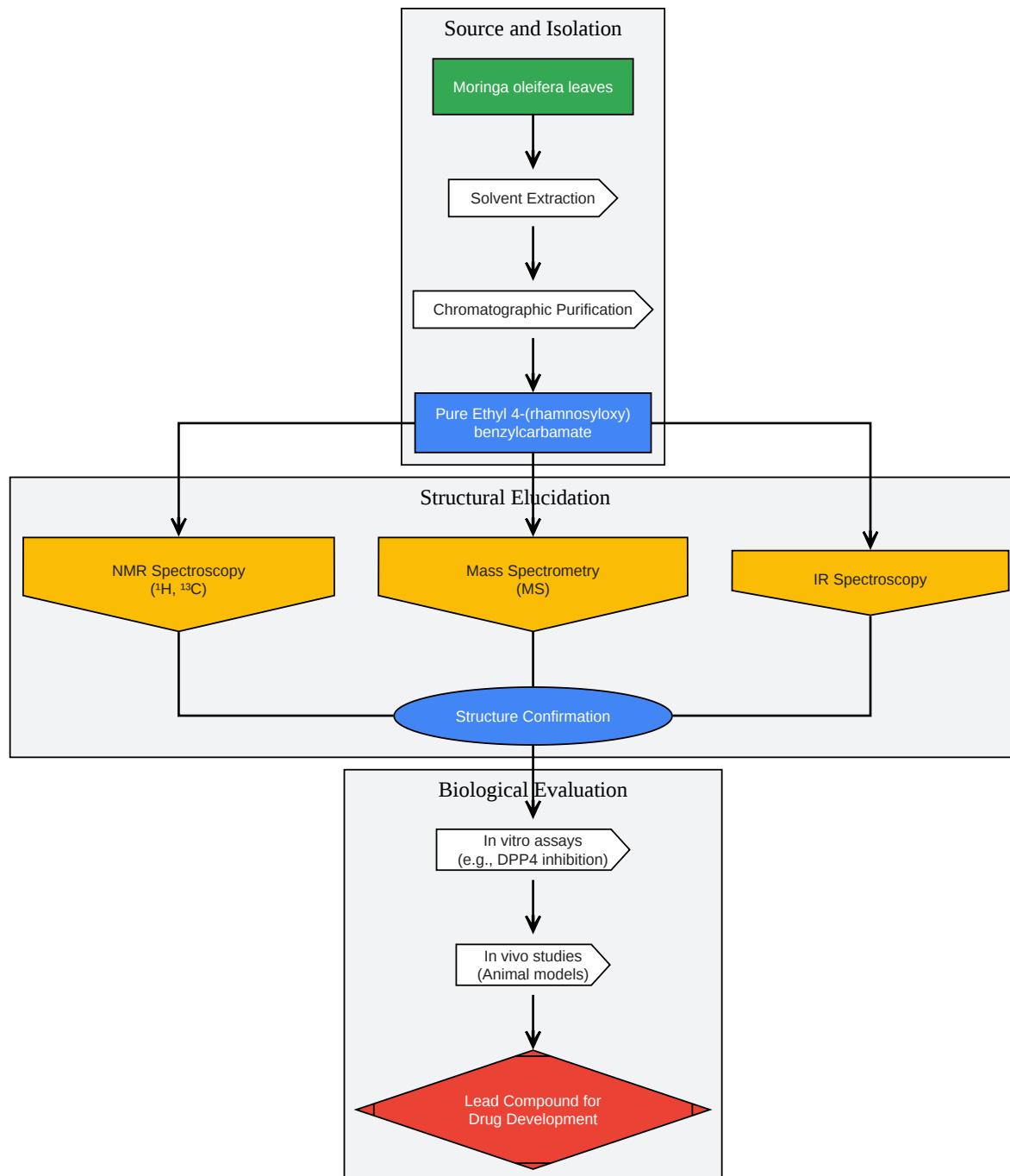
Experimental Protocols


Isolation from *Moringa oleifera* Leaves

Ethyl 4-(rhamnosyloxy)benzylcarbamate is a natural product found in the leaves of *Moringa oleifera*. A general procedure for the extraction and isolation of compounds from this plant is as follows:

- Drying and Pulverization: Freshly collected leaves are air-dried at room temperature and then ground into a fine powder.
- Extraction: The powdered leaves are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
- Solvent Evaporation: The solvent from the combined extracts is removed under reduced pressure to obtain a crude extract.
- Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- Chromatographic Purification: The fractions are further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20, with appropriate solvent systems to isolate the pure compound.

Biological Activity and Signaling Pathway


Recent studies have highlighted the potential of **Ethyl 4-(rhamnosyloxy)benzylcarbamate** as a therapeutic agent. It has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism.^{[3][4]} Inhibition of DPP4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. This makes **Ethyl 4-(rhamnosyloxy)benzylcarbamate** a promising candidate for the development of new treatments for type 2 diabetes.

[Click to download full resolution via product page](#)

Caption: Inhibition of DPP4 by **Ethyl 4-(rhamnosyloxy)benzylcarbamate**.

The logical workflow for the discovery and characterization of this compound is outlined below.

[Click to download full resolution via product page](#)

Caption: Discovery and development workflow for the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-(rhamnosyloxy)benzylcarbamate | C16H23NO7 | CID 101942512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. natuprod.bocsci.com [natuprod.bocsci.com]
- 3. Molecular Dynamics Simulations of Ethyl-4-[(α -L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- 4. Molecular Dynamics Simulations of Ethyl-4-[(α -L-rhamnosyloxy)-benzyl]carbamate from Moringa oleifera Lam. as a Dipeptidyl Peptidase-4 Inhibitor | Dewi | Jurnal Farmasi Sains dan Komunitas (Journal of Pharmaceutical Sciences and Community) [e-journal.usd.ac.id]
- To cite this document: BenchChem. [Spectroscopic and Biological Profile of Ethyl 4-(rhamnosyloxy)benzylcarbamate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1164476#spectroscopic-data-nmr-ir-ms-for-ethyl-4-rhamnosyloxy-benzylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com